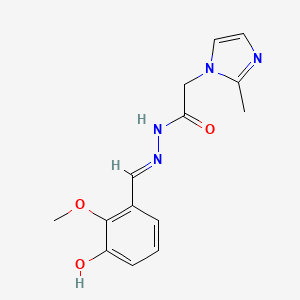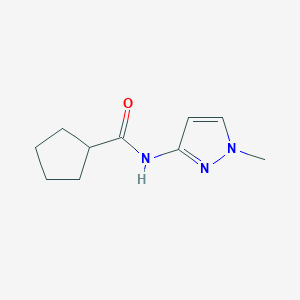![molecular formula C12H16ClNO2 B2772685 2-Chloro-1-[(2R,4R)-2-(furan-2-yl)-4-methylpiperidin-1-yl]ethanone CAS No. 2411181-44-5](/img/structure/B2772685.png)
2-Chloro-1-[(2R,4R)-2-(furan-2-yl)-4-methylpiperidin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-[(2R,4R)-2-(furan-2-yl)-4-methylpiperidin-1-yl]ethanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as CFE, and it has been shown to have a range of interesting properties that make it a valuable tool for researchers in a variety of fields.
Mechanism of Action
The mechanism of action of CFE is complex and not completely understood. However, it is known that CFE acts as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a critical role in the nervous system.
Biochemical and Physiological Effects
CFE has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on acetylcholinesterase and butyrylcholinesterase, CFE has been shown to have anti-inflammatory and antioxidant properties. These properties make CFE a promising candidate for the treatment of a range of diseases, including Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
CFE has several advantages as a tool for scientific research. It is a potent inhibitor of certain enzymes, which makes it useful for studying the role of these enzymes in various biological processes. Additionally, CFE has been shown to have a range of interesting biochemical and physiological effects, which make it a valuable tool for studying the mechanisms of disease.
However, there are also some limitations to the use of CFE in lab experiments. One of the main limitations is that CFE can be difficult to synthesize, which can make it expensive and time-consuming to use. Additionally, the mechanism of action of CFE is not completely understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on CFE. One promising area of research is in the development of new drugs based on the structure of CFE. Researchers are also interested in studying the biochemical and physiological effects of CFE in more detail, in order to better understand its potential therapeutic applications. Additionally, there is ongoing research aimed at improving the synthesis of CFE, in order to make it more accessible to researchers.
Synthesis Methods
The synthesis of CFE is a complex process that involves several steps. The initial step involves the reaction of 2-chloroethanone with the chiral auxiliary (2R,4R)-2-(furan-2-yl)-4-methylpiperidine. This reaction results in the formation of an intermediate compound, which is then treated with hydrochloric acid to yield the final product, CFE.
Scientific Research Applications
CFE has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of drug discovery. CFE has been shown to have potent inhibitory effects on certain enzymes, which makes it an attractive candidate for the development of new drugs.
properties
IUPAC Name |
2-chloro-1-[(2R,4R)-2-(furan-2-yl)-4-methylpiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-9-4-5-14(12(15)8-13)10(7-9)11-3-2-6-16-11/h2-3,6,9-10H,4-5,7-8H2,1H3/t9-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPPBSUKEQHSGY-NXEZZACHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C(C1)C2=CC=CO2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN([C@H](C1)C2=CC=CO2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

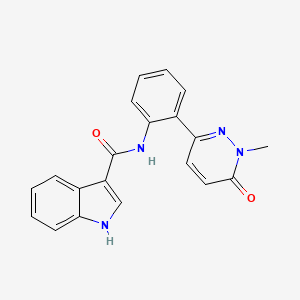
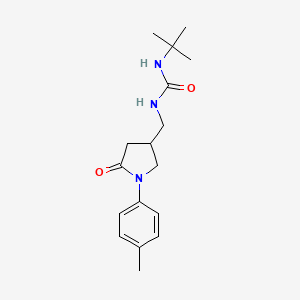

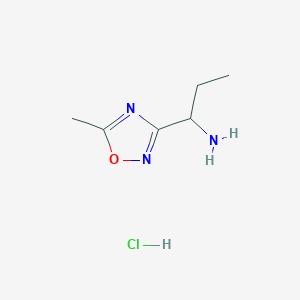
![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2772607.png)
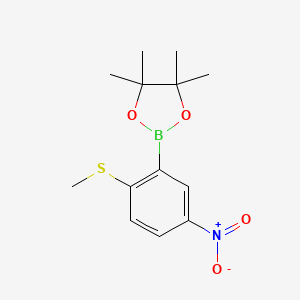
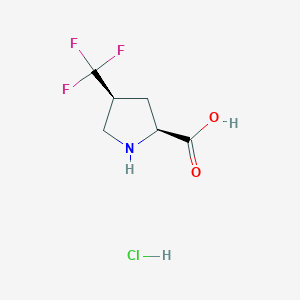

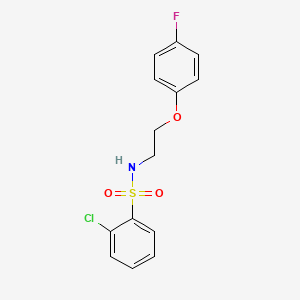
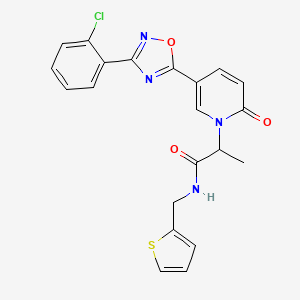
![N',N'-dimethyl-N-[2-(methylamino)ethyl]propane-1,3-diamine](/img/structure/B2772615.png)
